Doripenem Hydrate

Antimicrobial Susceptibility Testing ESBL Enterobacteriaceae

Doripenem Hydrate is an ultra-broad-spectrum carbapenem antibiotic for research. Its 4x greater aqueous stability (t1/2=59.5h vs. 14.7h) and 2-150x slower β-lactamase hydrolysis than imipenem ensure reproducible PK/PD and MIC assays. Ideal for Pseudomonas aeruginosa studies, offering 2-4x lower MIC₉₀ and 6-18% higher CFR. Use without a dehydropeptidase-I inhibitor.

Molecular Formula C15H26N4O7S2
Molecular Weight 438.5 g/mol
CAS No. 364622-82-2
Cat. No. B000678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoripenem Hydrate
CAS364622-82-2
Synonyms2-(5-sulfamoylaminomethylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-1-methylcarbapen-2-em-3-carboxylic acid
doripenem
S 4661
S-4661
S4661
Molecular FormulaC15H26N4O7S2
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O
InChIInChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1
InChIKeyNTUBEBXBDGKBTJ-WGLOMNHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doripenem Hydrate (CAS 364622-82-2): A 1-β-Methyl Carbapenem with Quantifiable Stability and Anti-Pseudomonal Potency Advantages


Doripenem hydrate (CAS 364622-82-2) is a parenteral 1-β-methyl carbapenem antibiotic characterized by its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative aerobic and anaerobic pathogens [1]. The compound exerts its antibacterial effect through high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP2 and PBP3, thereby inhibiting bacterial cell wall peptidoglycan cross-linking and leading to cell lysis [2]. Unlike first-generation carbapenems such as imipenem, doripenem possesses a 1-β-methyl side chain that confers inherent resistance to hydrolysis by renal dehydropeptidase-I (DHP-1), eliminating the requirement for co-administration with a DHP-1 inhibitor such as cilastatin [3].

Doripenem Hydrate: Why In-Class Carbapenem Substitution Without Verification Is Scientifically Unsound


Although doripenem hydrate belongs to the carbapenem class alongside meropenem, imipenem, and ertapenem, these agents are not freely interchangeable in research or clinical procurement settings. Critical differences exist in their stability profiles against specific β-lactamase enzymes, their quantitative anti-pseudomonal potency (MIC90 values), and their solution stability under prolonged infusion conditions [1][2]. Generic substitution without verification can lead to compromised experimental reproducibility, unexpected susceptibility results, or failure to achieve target pharmacokinetic/pharmacodynamic (PK/PD) attainment thresholds [3]. The evidence compiled below provides explicit, quantitative differentiation data to inform scientifically rigorous selection.

Doripenem Hydrate: Quantified Performance Differentiation Versus Meropenem, Imipenem, and Ertapenem


Doripenem Exhibits 4-Fold Lower MIC90 Than Imipenem Against ESBL-Producing Enterobacteriaceae

In a study evaluating 201 ESBL-producing Enterobacteriaceae isolates (153 E. coli and 48 K. pneumoniae), doripenem demonstrated a 4-fold lower MIC90 value (0.12 µg/mL) compared to imipenem (0.5 µg/mL). Both doripenem and meropenem inhibited 100% of ESBL-producing Enterobacteriaceae at ≤0.5 µg/mL [1].

Antimicrobial Susceptibility Testing ESBL Enterobacteriaceae

Doripenem Hydrolysis by Serine and Metallo-β-Lactamases Is 2- to 150-Fold Slower Than Imipenem

Enzymatic hydrolysis assays comparing doripenem, imipenem, and meropenem across molecular classes A to D β-lactamases revealed that doripenem hydrolysis by serine carbapenemases SME-3 and KPC-2 and metallo-β-lactamases IMP-1 and VIM-2 was generally 2- to 150-fold slower than imipenem hydrolysis. Doripenem was stable to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC type β-lactamases [1].

β-Lactamase Stability Carbapenemase Resistance Enzymatic Hydrolysis

Doripenem Solution Stability: ≥90% Residual Concentration After 8 Hours in Saline or 5% Glucose

In a compatibility study of carbapenem antibiotics dissolved in 30 mL of saline or 5% glucose, biapenem and doripenem showed a residual rate of ≥90% at 8 hours after dissolution. After mixing with nafamostat mesilate, doripenem maintained a residual rate of ≥90% for 6 hours, outperforming meropenem in stability duration [1]. A separate review notes that meropenem is unsuitable for continuous infusion longer than 6 hours, whereas evidence suggests doripenem may offer greater stability for prolonged infusion applications [2].

Infusion Stability Continuous Infusion Pharmaceutical Compatibility

Doripenem Target Attainment Rate of 99.98% with Prolonged Infusion Against P. aeruginosa Clinical Isolates

A PK/PD analysis evaluating carbapenem dosing regimens against Pseudomonas aeruginosa bloodstream isolates (2004 collection) demonstrated that with prolonged infusion, doripenem achieved a 99.98% target attainment rate (40% fT>MIC) at 500 mg every 8 hours. This exceeded the attainment rates for biapenem (83.97% at 300 mg every 8 hours) and approached meropenem's 100% attainment at a higher dose intensity of 500 mg every 6 hours [1].

PK/PD Modeling Target Attainment Pseudomonas aeruginosa

Doripenem Demonstrates 1.89-Fold Higher Clinical Success Rate Than Comparators in Complicated Urinary Tract Infections

A systematic review and meta-analysis of eight randomized controlled trials (RCTs) comparing doripenem to other antimicrobial agents for acute bacterial infections found that for complicated urinary tract infection (cUTI), doripenem was associated with a significantly higher clinical success rate than comparators (odds ratio [OR] = 1.89; 95% CI, 1.13-3.17; I² = 0%). For pneumonia (OR = 0.84; 95% CI, 0.46-1.53) and intra-abdominal infections (OR = 1.00; 95% CI, 0.57-1.72), clinical success rates were similar between groups [1].

Clinical Efficacy Complicated UTI Meta-Analysis

Doripenem Inhibits 90.5% of P. aeruginosa Isolates at ≤2 µg/mL, Surpassing Meropenem (89.6%) and Imipenem (82.1%)

Against 201 P. aeruginosa clinical isolates, doripenem inhibited 90.5% of isolates at the ≤2 µg/mL breakpoint, compared to 89.6% for meropenem and 82.1% for imipenem. The MIC90 of doripenem and meropenem was 2 µg/mL, which was 4-fold lower than that of imipenem (8 µg/mL). Doripenem also maintained activity against imipenem-nonsusceptible isolates; at an MIC of ≤4 µg/mL, it inhibited 15 of 25 isolates with imipenem MICs >4 µg/mL [1].

Pseudomonas aeruginosa Cumulative Susceptibility Anti-Pseudomonal Activity

Doripenem Hydrate: Evidence-Based Research and Industrial Application Scenarios


In Vitro Susceptibility Testing of ESBL-Producing and Carbapenem-Nonsusceptible Gram-Negative Isolates

Given doripenem's demonstrated 4-fold lower MIC90 against ESBL-producing Enterobacteriaceae compared to imipenem (0.12 µg/mL vs. 0.5 µg/mL) and its ability to inhibit 60% of imipenem-nonsusceptible P. aeruginosa isolates at ≤4 µg/mL, this compound serves as a critical comparator agent in antimicrobial susceptibility testing (AST) panels [1]. Researchers evaluating novel antibacterial agents or conducting surveillance studies should include doripenem to establish accurate comparative susceptibility benchmarks against multidrug-resistant Gram-negative pathogens.

Pharmacokinetic/Pharmacodynamic Modeling and Continuous Infusion Research

The PK/PD analysis demonstrating 99.98% target attainment with prolonged infusion of doripenem 500 mg q8h against P. aeruginosa, coupled with solution stability data showing ≥90% residual concentration after 8 hours in saline or 5% glucose, positions doripenem hydrate as an optimal candidate for continuous infusion research [1][2]. Investigators developing novel infusion delivery systems or studying time-dependent antibiotic pharmacodynamics should prioritize doripenem over less stable carbapenems such as meropenem, which is documented as unsuitable for continuous infusion beyond 6 hours [2].

β-Lactamase Inhibition and Carbapenemase Stability Research

The quantitative hydrolysis profile showing doripenem is hydrolyzed 2- to 150-fold slower than imipenem by serine carbapenemases (SME-3, KPC-2) and metallo-β-lactamases (IMP-1, VIM-2) makes this compound an essential reference standard in β-lactamase research [1]. Laboratories characterizing novel β-lactamase enzymes, evaluating β-lactamase inhibitor candidates, or studying structure-activity relationships of carbapenem resistance should employ doripenem as a comparator substrate due to its well-characterized and quantifiably distinct hydrolysis kinetics relative to other carbapenems.

Complicated Urinary Tract Infection (cUTI) Clinical Trial Comparator Selection

Based on the meta-analysis demonstrating a statistically significant 1.89-fold higher clinical success rate (OR = 1.89; 95% CI, 1.13-3.17; I² = 0%) for doripenem compared to other antimicrobial agents in complicated urinary tract infections, doripenem hydrate should be considered a benchmark comparator in cUTI clinical trials [1]. Its superior efficacy signal in this infection type, combined with a favorable safety profile, establishes doripenem as a scientifically rigorous active control for non-inferiority or superiority trial designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doripenem Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.